1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole
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Overview
Description
1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an ethoxyethyl group at the first position and an ethynyl group at the fourth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole typically involves the condensation of 1-ethoxyethyl hydrazine with an appropriate alkyne. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the pyrazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazoles.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of genes or proteins involved in critical processes.
Comparison with Similar Compounds
- 1-(1-Ethoxyethyl)-3-ethynyl-1H-pyrazole
- 1-(1-Ethoxyethyl)-5-ethynyl-1H-pyrazole
- 1-(1-Methoxyethyl)-4-ethynyl-1H-pyrazole
Uniqueness: 1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole is unique due to the specific positioning of the ethynyl group at the fourth position, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1-ethoxyethyl)-4-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-9-6-10-11(7-9)8(3)12-5-2/h1,6-8H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGGJJGUIVJIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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